Diammonium D-glucarate

Description

Contextualization of D-Glucaric Acid as a Bio-based Platform Chemical

D-glucaric acid is a naturally occurring compound found in many fruits and vegetables, as well as in mammals, including humans, as an end product of the D-glucuronic acid pathway. researchgate.net The U.S. Department of Energy has identified it as a "top value-added chemical from biomass," highlighting its potential to be produced economically from renewable resources like glucose. mit.edu This designation has spurred research into developing efficient and environmentally friendly methods for its production, moving away from traditional chemical oxidation processes that are often expensive and nonselective. nih.govmdpi.com

The promise of D-glucaric acid lies in its highly functionalized structure, which makes it a versatile starting material for the synthesis of various polymers, including a hydroxylated nylon that is potentially biodegradable. nih.gov Its applications are being explored in diverse fields, from the production of biopolymers to its potential use as a replacement for polyphosphates in detergents. mit.edu The development of biosynthetic routes to produce D-glucaric acid from glucose in microorganisms like Escherichia coli and Saccharomyces cerevisiae is a key area of research, aiming to make its production more sustainable and cost-effective. mit.edunih.gov

Significance of Diammonium D-Glucarate as a Key Intermediate in Chemical Synthesis

This compound serves as a crucial intermediate in the conversion of D-glucaric acid into other valuable chemicals. One of the most significant applications is in the production of adipic acid, a key monomer for the synthesis of nylon-6,6. xmu.edu.cnnih.gov The traditional industrial process for producing adipic acid relies on petroleum-based feedstocks and involves harsh reaction conditions. xmu.edu.cn The use of this compound offers a more sustainable pathway, starting from renewable biomass. xmu.edu.cn

The conversion process often involves the deoxydehydration (DODH) of D-glucarate, a reaction that removes hydroxyl groups to form adipic acid or its esters. xmu.edu.cnacs.org This transformation can be achieved using various catalytic systems, with researchers continually seeking more efficient and greener catalysts. xmu.edu.cn The ability to convert a biomass-derived intermediate like this compound into a high-demand industrial chemical like adipic acid underscores its importance in the development of a bio-based economy. xmu.edu.cnberkeley.edu

Historical Development of D-Glucarate Research with Relevance to Ammonium (B1175870) Salts

Historically, research into D-glucaric acid and its salts has been driven by their biological roles. D-glucaric acid is known to be a potent inhibitor of β-glucuronidase, an enzyme linked to an increased risk of certain cancers. researchgate.netnih.gov This property led to investigations into the potential of D-glucarate salts, including potassium and calcium salts, in cancer prevention. nih.gov

The focus on D-glucarate as a platform chemical is a more recent development, spurred by the push for sustainable chemical production. Early research on the conversion of D-glucaric acid often involved harsh chemical methods. nih.govmdpi.com However, the development of biocatalytic and chemo-catalytic routes has opened up new possibilities. The use of ammonium salts of D-glucaric acid as intermediates has become increasingly relevant as researchers develop more sophisticated and integrated processes for converting biomass into valuable chemicals. The progression of research reflects a broader shift in the chemical industry towards sustainability and the utilization of renewable feedstocks.

Research Findings on D-Glucarate and its Derivatives

| Category | Research Focus | Key Findings | Organism/Catalyst | Reference |

| Bioproduction | Improving D-glucaric acid production | Directed evolution of MIOX enzyme increased production by 65%. | Escherichia coli | mit.edu |

| Bioproduction | Engineering for higher yields | Deletion of competing pathway genes and overexpression of key enzymes led to 4.85 g/L of D-glucaric acid. | Escherichia coli | asm.org |

| Bioproduction | Yeast as a production host | Engineered Saccharomyces cerevisiae produced 15.6 g/L of D-glucaric acid in a fed-batch bioreactor. | Saccharomyces cerevisiae | asm.org |

| Chemical Conversion | Synthesis of adipic acid | A bifunctional Pd-ReOx/AC catalyst achieved a 99% yield of adipic acid from glucaric acid. | Pd-ReOx/AC | xmu.edu.cn |

| Chemical Conversion | Green synthesis of adipic acid | A bimetallic Pd/Re catalyst with hydrogen gas enabled high-yielding reduction of sugar acids to adipate (B1204190) esters. | Pd/Re | acs.org |

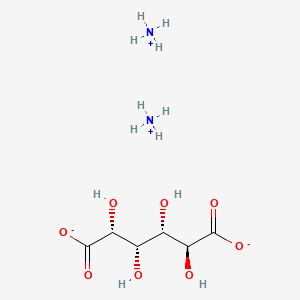

Structure

3D Structure of Parent

Properties

CAS No. |

84864-59-5 |

|---|---|

Molecular Formula |

C6H16N2O8 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1 |

InChI Key |

LZWIOJIGSVGZID-SDFKWCIISA-N |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Polymerization Chemistry and Materials Science Utilizing Diammonium D Glucarate

Diammonium D-Glucarate as a Monomer for Poly(glucaramide) Synthesis

This compound serves as a key building block for producing poly(glucaramides), a class of polyamides with hydroxyl groups along their backbone. This process typically involves the reaction of the diammonium salt with a diamine, leading to the formation of amide linkages and the polymer chain. researchgate.net The synthesis leverages the dicarboxylic acid nature of D-glucaric acid, with the ammonium (B1175870) groups facilitating the reaction with diamines.

The formation of poly(glucaramides) from this compound proceeds through polycondensation. nih.govnih.gov A common synthetic route involves first converting D-glucaric acid, often from a precursor like monopotassium glucarate (B1238325), into the this compound salt by reacting it with a chosen diamine. researchgate.net This salt is then subjected to esterification, for example, in methanolic HCl, followed by neutralization with a base like sodium methoxide (B1231860) to initiate polycondensation and form the poly(glucaramide). researchgate.net

The mechanism of amide formation has been studied by modeling the reaction with smaller molecules. For instance, the aminolysis of D-glucaric acid esters, such as methyl D-glucarate 1,4-lactone and ethyl D-glucarate 6,3-lactone, with n-propylamine has been investigated. researchgate.net These studies reveal a multi-step process involving the aminolysis of the lactone ester to an acyclic N-propyl-D-glucaramide monoester, which then lactonizes to a five-membered lactone amide. The final step is the aminolysis of this lactone amide to form the diamide. researchgate.net It was observed that the ring-opening of the 1,4-lactone structures is faster than that of the 6,3-lactone counterparts, and the presence of lactone intermediates significantly enhances the rate of aminolysis compared to linear esters like dimethyl L-tartrate. researchgate.net

The properties of the resulting poly(glucaramides) are highly dependent on the chemical structure of the diamine used in the polymerization. nih.govnih.gov The length and nature of the aliphatic chain of the diamine influence the physical and gelling abilities of the polymers. For instance, studies have shown that poly(glucaramides) synthesized with different aliphatic diamines exhibit varying solubilities and hydrogel-forming capabilities. nih.gov

| Diamine Component | Resulting Poly(glucaramide) | Key Properties |

| 1,4-Diaminobutane | C4 | Water-soluble, does not form hydrogels. nih.gov |

| Mixture of 1,4-Diaminobutane and 1,6-Diaminohexane | C4C6 | Partially water-soluble, forms hydrogels at certain concentrations with heating. nih.gov |

| 1,6-Diaminohexane | C6 | Water-insoluble, requires a co-solvent like acetic acid for solubilization to form hydrogels. nih.gov |

This table illustrates how the choice of diamine directly impacts the properties of the synthesized poly(glucaramides).

The stereochemistry of the D-glucaric acid monomer, with its multiple chiral centers, introduces the potential for stereoregularity in the resulting poly(glucaramides). While detailed investigations into the precise control and characterization of stereoregularity in these specific polymers are ongoing, the inherent chirality of the monomer is a critical factor that influences the polymer's three-dimensional structure and, consequently, its properties. The conformation of D-glucaramide has been analyzed using molecular mechanics, which is a foundational step in understanding the potential for ordered structures in the corresponding polymers. researchgate.net

Advanced Hydrogel Formulations Derived from Poly(glucaramides)

Poly(glucaramides) have shown significant promise in the formulation of advanced hydrogels. nih.govnih.gov These hydrogels can be prepared by dissolving the poly(glucaramides) in a suitable solvent, often with heating, and then allowing the solution to cool to promote gel formation. nih.gov The ability of these materials to form hydrogels and their thermoresponsive nature make them attractive for various applications. nih.govnih.gov

The hydrogels derived from poly(glucaramides) exhibit a unique nanoparticulate nature. nih.govnih.gov Morphological characterization, often performed using techniques like scanning electron microscopy (SEM), reveals that these hydrogels form through the aggregation of nanoparticles, creating a hierarchical network structure. nih.gov The surface morphology is a crucial characteristic as it influences the hydrogel's application potential. researchgate.net The structure of the hydrogel matrix can be affected by changes in composition and preparation methods. researchgate.net The porous, honeycomb-like structure observed in some hydrogels is essential for biomedical applications as it facilitates the transport of oxygen and nutrients. researchgate.net

The rheological properties of these hydrogels, such as the storage modulus (G'), are concentration-dependent. nih.gov They also exhibit a gel-to-liquid transition temperature (TG→L) and can undergo multiple heating and cooling cycles without significant degradation of their mechanical properties. nih.gov

Poly(glucaramide) hydrogels have been investigated as systems for the controlled release of small molecules. nih.govnih.gov The release mechanism is a critical aspect of controlled release technology and can involve diffusion, solvent penetration and device swelling, and degradation or erosion of the polymer matrix. nih.gov In the case of poly(glucaramide) hydrogels, their nanoparticulate and porous structure plays a key role in sequestering and subsequently releasing molecules.

Biochemical and Metabolic Research on D Glucarate Pathways Relevant to Ammonium Salts

Fundamental D-Glucarate Metabolism in Biological Systems

D-glucaric acid is a naturally occurring compound found in various fruits, vegetables, and mammalian tissues. acs.orgmdpi.com Its metabolism has been a subject of significant research, particularly the degradation pathways in microbial systems. These pathways provide the foundational knowledge for engineering microorganisms for the biotechnological production of D-glucaric acid and its salts, such as diammonium D-glucarate.

The enzymatic pathways for D-glucarate catabolism involve several key enzymes and intermediates. In the well-characterized pathway of Escherichia coli, the process begins with the dehydration of D-glucarate. nih.gov

The key enzymatic steps are:

D-glucarate dehydratase (EC 4.2.1.40) catalyzes the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (KDG). nih.govwikipedia.org This enzyme is part of the enolase superfamily. ebi.ac.uk

KDG aldolase (EC 4.1.2.20) then cleaves KDG into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.gov

Tartronate semialdehyde reductase (EC 1.1.1.60) reduces tartronate semialdehyde to D-glycerate. nih.gov

Finally, glycerate kinase (EC 2.7.1.31) phosphorylates D-glycerate to produce 2-phosphoglycerate, which can then enter central metabolism. acs.org

An alternative pathway has been identified in other bacteria, such as Pseudomonas species. This pathway shares the initial step with the E. coli pathway but diverges afterward. nih.gov

Intermediates in this alternative pathway include:

D-glucarate

5-keto-4-deoxy-D-glucarate (KDG)

α-ketoglutarate semialdehyde

α-ketoglutarate nih.gov

Table 1: Key Enzymes and Intermediates in D-Glucarate Degradation

| Enzyme | EC Number | Reaction | Intermediate(s) | Organism Example |

|---|---|---|---|---|

| D-glucarate dehydratase | 4.2.1.40 | D-glucarate → 5-keto-4-deoxy-D-glucarate + H₂O | 5-keto-4-deoxy-D-glucarate | Escherichia coli |

| KDG aldolase | 4.1.2.20 | 5-keto-4-deoxy-D-glucarate → Pyruvate + Tartronate semialdehyde | Pyruvate, Tartronate semialdehyde | Escherichia coli |

| Tartronate semialdehyde reductase | 1.1.1.60 | Tartronate semialdehyde + NADH → D-glycerate + NAD⁺ | D-glycerate | Escherichia coli |

| Glycerate kinase | 2.7.1.31 | D-glycerate + ATP → 2-phosphoglycerate + ADP | 2-phosphoglycerate | Escherichia coli |

| KDG dehydratase | 4.2.1.41 | 5-keto-4-deoxy-D-glucarate → α-ketoglutarate semialdehyde + H₂O | α-ketoglutarate semialdehyde | Pseudomonas species |

| α-ketoglutarate semialdehyde dehydrogenase | 1.2.1.26 | α-ketoglutarate semialdehyde + NAD⁺ → α-ketoglutarate + NADH | α-ketoglutarate | Pseudomonas species |

Microorganisms have evolved different strategies to utilize D-glucarate as a carbon source. The two primary pathways are the well-studied route in Escherichia coli and an alternative pathway found in organisms like Pseudomonas and Acinetobacter baylyi. nih.govnih.gov

The E. coli pathway, as detailed previously, breaks down D-glucarate into central metabolic intermediates like pyruvate and 2-phosphoglycerate. nih.gov This pathway is encoded by a set of genes organized in transcriptional units. acs.org

In contrast, the alternative pathway, characterized in bacteria such as Acinetobacter baylyi ADP1, also begins with the conversion of D-glucarate to KDG by D-glucarate dehydratase. nih.govresearchgate.net However, the subsequent steps differ significantly. KDG is further dehydrated by KDG dehydratase to form α-ketoglutarate semialdehyde. nih.gov This intermediate is then oxidized by α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate, a key component of the citric acid cycle. nih.govnih.gov The genes for this alternative pathway have been identified in A. baylyi, including those for a D-glucarate/D-galactarate permease, specific dehydratases for D-glucarate and D-galactarate, KDG dehydratase, and α-ketoglutarate semialdehyde dehydrogenase. nih.gov The existence of these distinct pathways highlights the metabolic diversity among microbes for the catabolism of sugar acids. researchgate.net

Systems and Synthetic Biology Approaches to D-Glucaric Acid Biosynthesis

The potential of D-glucaric acid as a "top value-added chemical" from biomass has driven the development of microbial production platforms. nih.govresearchgate.net Systems and synthetic biology have been instrumental in engineering recombinant microorganisms for efficient D-glucaric acid biosynthesis.

Metabolic engineering has been successfully applied to construct and optimize D-glucaric acid production in host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.net A common strategy involves creating a synthetic pathway that converts a readily available carbon source, such as glucose, into D-glucaric acid.

A pioneering study in E. coli involved the co-expression of three heterologous enzymes:

myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, which converts glucose-6-phosphate to myo-inositol-1-phosphate. nih.govresearchgate.net

myo-inositol oxygenase (MIOX) from mice, which oxidizes myo-inositol to D-glucuronic acid. nih.govresearchgate.net An endogenous phosphatase is also required to convert myo-inositol-1-phosphate to myo-inositol. nih.gov

Uronate dehydrogenase (Udh) from Pseudomonas syringae, which converts D-glucuronic acid to D-glucaric acid. nih.govresearchgate.netmdpi.com

This engineered pathway successfully produced over 1 g/L of D-glucaric acid from glucose. nih.gov Further enhancements have been achieved by co-expressing two different uronate dehydrogenases from Pseudomonas putida and Pseudomonas syringae, leading to productions of up to 5.24 g/L in fed-batch cultures. mdpi.com In Saccharomyces cerevisiae, similar pathways have been constructed, with recent efforts achieving titers as high as 15.6 g/L through strategies like enzyme fusion and optimization of precursor supply. asm.orgnih.gov

Table 2: Examples of Engineered Strains for D-Glucaric Acid Production

| Host Organism | Key Engineered Enzymes | Precursor | Reported Titer (g/L) |

|---|---|---|---|

| Escherichia coli | Ino1 (S. cerevisiae), MIOX (mouse), Udh (P. syringae) | Glucose | > 1.0 |

| Escherichia coli | Udh (P. putida), Udh (P. syringae) | Glucuronic acid | 5.24 |

| Saccharomyces cerevisiae | MIOX4-Udh fusion protein, INM1, ITR1 overexpression | Glucose | 15.6 |

A critical aspect of metabolic engineering is identifying and overcoming bottlenecks in the production pathway. In the engineered D-glucaric acid pathway, the activity of myo-inositol oxygenase (MIOX) has been consistently identified as a rate-limiting step. nih.govresearchgate.netasm.org The low activity of MIOX leads to the accumulation of the intermediate myo-inositol, diverting carbon flux away from the final product. nih.govmdpi.com

Several strategies have been employed to address this limitation:

Directed evolution of MIOX : Attempts have been made to improve the catalytic efficiency and stability of the MIOX enzyme. semanticscholar.org

Fusion proteins : Fusing MIOX to other proteins, such as Small Ubiquitin-related Modifier (SUMO), has been shown to increase its soluble expression and stability, resulting in a 75% increase in D-glucaric acid production from a myo-inositol feed. semanticscholar.orgvtt.fi Another successful approach involved fusing MIOX4 from Arabidopsis thaliana with Udh from P. syringae, which significantly increased the production titer. asm.orgnih.gov

Regulating metabolic flux : To increase the supply of the precursor myo-inositol, strategies such as downregulating competing pathways (e.g., the pentose (B10789219) phosphate (B84403) pathway by downregulating ZWF1) and overexpressing genes involved in myo-inositol synthesis and transport (e.g., INM1 and ITR1) have been implemented. asm.orgnih.gov Altering the activity of phosphofructokinase has also been explored to redirect carbon flux towards the D-glucaric acid pathway. vtt.fi

While not yet extensively reported specifically for D-glucarate production, these strategies hold significant promise. Artificial enzyme scaffolds, often built from DNA or protein components, can be designed to co-localize enzymes of a metabolic pathway in close proximity. acs.org This colocalization mimics natural multi-enzyme complexes and can facilitate substrate channeling. acs.org For example, three enzymes of the mevalonate (B85504) pathway were successfully docked onto a protein scaffold, leading to improved production of mevalonate in E. coli. acs.org

Potential benefits of applying these strategies to D-glucarate synthesis include:

Reduced intermediate accumulation : Channeling myo-inositol directly from the endogenous phosphatase to MIOX, and D-glucuronic acid from MIOX to Udh, could mitigate the accumulation of these intermediates and reduce metabolic burden. nih.gov

Protection of intermediates : Although the intermediates in the D-glucarate pathway are relatively stable, channeling can prevent their entry into competing metabolic pathways. nih.gov

These advanced techniques, which include the use of swinging arms to facilitate intermediate transport, represent the next frontier in optimizing the biosynthesis of D-glucaric acid and its derivatives. researchgate.net

Mechanisms of Beta-Glucuronidase Modulation by Glucarate (B1238325) Derivatives

The modulation of beta-glucuronidase activity by glucarate derivatives, particularly through enzyme inhibition, is a significant area of biochemical research. This section explores the fundamental mechanisms of this inhibition and provides a comparative analysis of the enzymatic activity of various glucarate-related compounds.

Biochemical Basis of Enzyme Inhibition by Glucarate Species

The primary mechanism by which glucarate species inhibit beta-glucuronidase is through competitive inhibition. In aqueous solutions, D-glucaric acid exists in equilibrium with its lactones, most notably D-glucaro-1,4-lactone. This lactone is a potent inhibitor of beta-glucuronidase. scielo.org.mx

The inhibitory action of D-glucaro-1,4-lactone is attributed to its structural similarity to the D-glucuronic acid moiety of the enzyme's natural substrates. Beta-glucuronidase catalyzes the hydrolysis of β-D-glucuronic acid residues from various molecules. The active site of the enzyme, therefore, has a high affinity for the glucuronic acid structure. D-glucaro-1,4-lactone, being a structural analog, can bind to the active site of the enzyme, thereby competing with the actual substrate. This binding of the inhibitor to the active site prevents the substrate from binding and, consequently, inhibits the enzymatic reaction.

Kinetic studies have demonstrated that D-glucaro-1,4-lactone functions as a competitive inhibitor. This is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate in the presence of the inhibitor, while the maximum velocity (Vmax) of the reaction remains unchanged. This indicates that at sufficiently high substrate concentrations, the effect of the inhibitor can be overcome.

The interaction between D-glucaro-1,4-lactone and the beta-glucuronidase active site involves specific molecular interactions. The active site of human β-glucuronidase contains key amino acid residues, including two glutamic acid residues (Glu451 and Glu540) and a tyrosine residue (Tyr504), which are crucial for catalysis. nih.gov It is hypothesized that D-glucaro-1,4-lactone interacts with these and other residues within the active site, forming a stable enzyme-inhibitor complex that precludes the binding of the substrate.

Comparative Enzymology of Glucarate Derivatives as Inhibitors

The inhibitory potency of glucarate derivatives against beta-glucuronidase varies depending on their specific chemical structure. Research has established a hierarchy of inhibitory activity among different forms of glucarate.

D-glucaro-1,4-lactone is the most potent inhibitor among the naturally occurring glucarate species. Its rigid lactone ring structure is thought to be crucial for its effective binding to the enzyme's active site. In comparison, D-glucaric acid itself, the open-chain form, is a less effective inhibitor. This is because the equilibrium between the open-chain acid and its lactones in solution favors the acid form, and only the lactone is a strong inhibitor.

Studies have also investigated other lactone forms of D-glucaric acid, such as D-glucaro-6,3-lactone and D-glucaro-1,4-6,3-dilactone. The comparative inhibitory activities of these derivatives have been ranked as follows:

D-glucaro-1,4-lactone > D-glucaro-1,4-6,3-dilactone > D-glucaric acid > D-glucaro-6,3-lactone

This ranking highlights the superior inhibitory capacity of the 1,4-lactone form.

In addition to these small molecule inhibitors, synthetic derivatives have been developed to enhance inhibitory activity and stability. One such example is poly(vinylbenzyl D-glucaro-1,4-lactonate), a polymeric form where D-glucaro-1,4-lactone is attached to a polymer backbone. researchgate.net In vitro studies have shown this polymer to be an effective inhibitor of beta-glucuronidase from both purified E. coli and mouse intestinal contents. nih.gov For instance, purified E. coli beta-glucuronidase was inhibited by 99.6% with 177 mM of the polymer-bound D-glucaro-1,4-lactone. nih.gov

The following table summarizes the available data on the inhibitory potency of various glucarate derivatives against beta-glucuronidase.

Inhibitory Potency of Glucarate Derivatives on Beta-Glucuronidase

| Inhibitor | Inhibitory Potency (IC50/Relative Activity) | Notes |

|---|---|---|

| D-glucaro-1,4-lactone | IC50 = 45.75 ± 2.16 µM | Considered the most potent naturally occurring inhibitor. |

| D-glucaro-1,4-6,3-dilactone | Less potent than D-glucaro-1,4-lactone | Qualitative ranking based on comparative studies. |

| D-glucaric acid | Less potent than D-glucaro-1,4-lactone and its dilactone | The open-chain form is a weaker inhibitor. |

| D-glucaro-6,3-lactone | Least potent among the tested lactones | Qualitative ranking based on comparative studies. |

| Poly(vinylbenzyl D-glucaro-1,4-lactonate) | Effective inhibitor; 50% inhibition at 31.5 mM in mouse intestinal contents | A polymeric derivative designed for enhanced stability and activity. nih.gov |

Advanced Analytical Methodologies for Diammonium D Glucarate Characterization and Quantification

Spectroscopic Techniques for Structural Elucdation of Diammonium D-Glucarate and Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and its derivatives, such as D-glucaro-1,4-lactone. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been utilized to characterize D-glucaric acid and its derivatives. researchgate.net For instance, complete ¹H and ¹³C NMR spectral analysis has been performed on the minor furanose forms of D-glucose, which are structurally related to glucarate (B1238325). nih.gov Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in distinguishing between D-glucaric acid and its lactone derivatives, which can co-exist in solution. nih.gov This is particularly important as the lactone forms are known to be biologically active. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can be used to identify and quantify even trace amounts of a substance. nih.gov In the context of this compound, MS can confirm the mass of the glucarate dianion (C₆H₈O₈²⁻). ebi.ac.ukchemspider.com Furthermore, when coupled with chromatographic separation techniques (e.g., GC-MS or LC-MS), it provides a powerful tool for identifying and quantifying glucarate and its derivatives in complex mixtures. nih.govnih.govmdpi.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like glucarate salts. Methods have been developed for the quantification of D-glucaric acid in various samples, including grapefruit and human urine. researchgate.netnih.gov These methods often use a simple isocratic mobile phase with UV detection. researchgate.net The sensitivity of HPLC allows for the detection of D-glucaric acid at low concentrations, with one method reporting a detection limit as low as 0.05 µg. researchgate.net The purity of D-glucaric acid derived from its salts can be assessed using HPLC, with studies demonstrating the ability to achieve purities greater than 99.96%. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly for volatile compounds. japsonline.com For the analysis of non-volatile sugars and sugar acids like D-glucarate, derivatization is necessary to make them volatile. masonaco.orgresearchgate.net Trimethylsilyl (TMS) derivatization is a common approach. nih.gov GC-MS has been successfully used for the simultaneous determination of multiple classes of carbohydrates, including uronic acids, after appropriate derivatization. nih.gov The coupling with a mass spectrometer allows for definitive peak identification. masonaco.org

Interactive Data Table: Comparison of Chromatographic Methods for D-Glucarate Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized volatile compounds. |

| Derivatization | Often not required for D-glucarate salts. | Derivatization (e.g., silylation) is necessary for D-glucarate. researchgate.net |

| Detection | Commonly UV detection; can be coupled with MS. researchgate.netnih.gov | Mass spectrometry provides high specificity and structural information. masonaco.org |

| Primary Application | Purity assessment and quantification in various matrices. researchgate.netnih.govnih.gov | Trace analysis and identification in complex biological samples. nih.gov |

| Reported Purity | >99.96% for D-glucaric acid. researchgate.netnih.gov | Not typically used for primary purity reporting of the bulk salt. |

| Sensitivity | Detection limits in the microgram to nanogram range. researchgate.net | High sensitivity, often in the picogram to femtogram range. nih.gov |

Development and Validation of Novel Analytical Protocols for Glucarate Salts in Biological and Synthetic Matrices

The accurate measurement of glucarate salts in complex environments like biological fluids or synthetic reaction mixtures necessitates the development and validation of robust analytical protocols. nih.govmdpi.com Biological matrices, such as blood, plasma, and urine, contain numerous interfering substances that can affect the accuracy of analytical measurements. japsonline.comnih.gov

The development of a new analytical method involves several key steps, including optimizing sample preparation, chromatographic separation, and detection parameters. nih.gov Sample preparation is critical for removing interfering compounds and concentrating the analyte of interest. nih.gov For instance, in the HPLC analysis of D-glucaric acid in urine, a boronic acid gel was used to remove interferences from substances like L-ascorbic acid and D-glucuronic acid. nih.gov

Method validation is essential to ensure the reliability of the analytical results. nih.gov This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, an HPLC method for D-glucaric acid demonstrated good linearity and a low LOD of 10 µM in urine. nih.gov Similarly, a GC-MS method for carbohydrates reported LODs in the range of 0.6–2.7 μg/mL. nih.gov The use of internal standards, particularly isotopically labeled analogues, is a reliable approach for accurate quantification, as it compensates for variations during sample preparation and analysis. masonaco.org

Isotopic Labeling Strategies for Metabolic Pathway Tracing and Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems and to quantify the flow of metabolites through various pathways, a field known as metabolic flux analysis (MFA). creative-proteomics.comnih.gov In this approach, a substrate is synthesized with one or more atoms replaced by a stable isotope, such as ¹³C or ¹⁵N. nih.gov

When an organism is supplied with a ¹³C-labeled substrate, such as ¹³C-glucose, the labeled carbon atoms are incorporated into downstream metabolites as the substrate is processed through various metabolic pathways. creative-proteomics.com By analyzing the distribution of the ¹³C label in these metabolites using techniques like MS or NMR, researchers can elucidate the active metabolic pathways and quantify the rate of metabolic reactions (fluxes). nih.govnih.gov

While specific studies on the isotopic labeling of this compound for MFA are not prevalent in the provided search results, the principles of MFA are broadly applicable. For instance, ¹³C-labeled glucose is commonly used to study central carbon metabolism, including pathways that could potentially lead to the synthesis or degradation of D-glucaric acid. nih.govresearchgate.net The analysis of ¹³C patterns in intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle can provide insights into the metabolic network connected to D-glucaric acid metabolism. creative-proteomics.com The development of ¹³C-labeled D-glucarate would be a valuable tool for directly studying its metabolic pathways and understanding its physiological functions. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Opportunities for Diammonium D Glucarate

Computational Chemistry and Molecular Modeling in Predicting Synthesis and Polymerization Outcomes

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the outcomes of chemical reactions and material properties, thereby accelerating research and development. While specific studies on Diammonium D-glucarate are emerging, the methodologies applied to similar carbohydrate-based systems provide a clear roadmap for future investigations.

Molecular dynamics (MD) simulations, for instance, can be employed to understand the conformational dynamics of this compound in solution. nih.govyoutube.com These simulations can predict how the molecule behaves in different solvent environments, which is crucial for designing efficient crystallization and purification processes. ornl.gov By modeling the interactions between this compound and various catalysts, researchers can predict reaction pathways and optimize conditions for its synthesis from renewable feedstocks like glucose. researchgate.netnih.gov

In the realm of polymer science, computational approaches are vital for predicting the properties of polymers derived from D-glucaric acid. youtube.comyoutube.com By simulating the polymerization process, researchers can forecast characteristics such as chain length, branching, and cross-linking, which determine the mechanical and thermal properties of the resulting bioplastics. This predictive power allows for the in silico design of novel polymers with tailored functionalities before their physical synthesis, saving significant time and resources.

Table 1: Application of Computational Methods in this compound Research

| Computational Technique | Application Area | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Synthesis & Purification | Solvation behavior, crystal packing, reaction kinetics |

| Quantum Mechanics (QM) Calculations | Reaction Mechanisms | Transition states, activation energies, catalytic pathways |

| Coarse-Grained Modeling | Polymerization | Polymer chain conformation, entanglement, phase behavior |

| Force Field Development | General | Accurate representation of inter- and intramolecular forces |

Exploration of Unconventional Biological Roles and Interactions of Glucarate (B1238325) Salts

The primary biological role attributed to D-glucarate salts is the inhibition of β-glucuronidase, an enzyme implicated in the deconjugation of toxins and hormones, which can increase the risk of certain cancers. nih.govresearchgate.netnih.gov However, recent research is beginning to uncover less conventional biological activities that warrant further investigation.

One such area is the interaction of D-glucarate with the gut microbiome. A study on Salmonella enterica serovar Typhimurium revealed that the bacterium could utilize D-glucarate as a carbon source, and that this process was stimulated by molecular hydrogen, a byproduct of commensal gut bacteria metabolism. nih.gov This finding suggests that D-glucarate can influence the metabolic dynamics of the gut microbiota and may play a role in host-pathogen interactions. Further research could explore how dietary D-glucarate or its salts impact the composition and function of the gut microbiome in both healthy and diseased states.

Beyond the gut, the systemic effects of glucarate salts are also a promising area of research. Studies have indicated that D-glucarates can suppress cell proliferation and inflammation, and induce apoptosis (programmed cell death). nih.govresearchgate.net The precise molecular mechanisms underlying these effects are not fully understood and represent a significant avenue for future research. Investigating the signaling pathways modulated by D-glucarate could lead to the development of novel therapeutic strategies for inflammatory diseases and cancer. rupahealth.comnih.gov

Table 2: Investigated and Potential Biological Roles of Glucarate Salts

| Biological Role | Known Interaction | Potential Research Direction |

| β-glucuronidase Inhibition | Prevents deconjugation of toxins and hormones. nih.gov | Optimization for targeted drug delivery. |

| Gut Microbiome Modulation | Carbon source for certain pathogenic bacteria. nih.gov | Impact on microbial diversity and gut health. |

| Anti-inflammatory Effects | Suppression of inflammatory markers. researchgate.net | Elucidation of specific anti-inflammatory pathways. |

| Apoptosis Induction | Induces programmed cell death in cancer cells. nih.gov | Identification of molecular targets for apoptosis induction. |

| Cholesterol Regulation | Lowered serum cholesterol in animal models. researchgate.net | Mechanism of action on lipid metabolism. |

Advancements in Sustainable Production and Green Chemistry Principles for this compound

The transition to a bio-based economy necessitates the development of sustainable and environmentally friendly methods for producing valuable chemicals. The production of this compound is an area ripe for the application of green chemistry principles, moving away from harsh chemical oxidation methods. blogspot.com

Current research focuses on both biocatalytic and chemocatalytic routes from renewable feedstocks, primarily glucose derived from biomass. polyu.edu.hk One promising approach involves the use of genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert glucose into D-glucaric acid through novel metabolic pathways. nih.govwustl.edunih.gov These biosynthetic routes operate at ambient temperatures and pressures, significantly reducing the energy input and environmental impact compared to traditional chemical synthesis. blogspot.com

Table 3: Comparison of Production Methods for Glucaric Acid

| Production Method | Feedstock | Key Advantages | Key Challenges |

| Nitric Acid Oxidation blogspot.com | Glucose | Established process | Use of corrosive and polluting reagents, low selectivity |

| Microbial Fermentation nih.gov | Glucose | High selectivity, mild conditions, renewable | Low titers and yields, complex downstream processing |

| Enzymatic Conversion nih.gov | Glucose | High specificity, mild conditions | Enzyme stability and cost |

| TEMPO-mediated Oxidation acs.org | Glucose | High selectivity, milder conditions than nitric acid | Catalyst cost and recycling, use of oxidants |

| Heterogeneous Catalysis polyu.edu.hk | Glucose | Recyclable catalysts, potential for continuous processes | Catalyst stability and deactivation |

Synergistic Research at the Interface of Synthetic Chemistry, Polymer Science, and Biochemistry

The future of this compound research lies in the synergy between different scientific disciplines. The integration of synthetic chemistry, polymer science, and biochemistry will be essential to create a seamless pipeline from renewable resources to high-performance materials.

Biochemistry and synthetic chemistry can work in tandem to optimize the production of D-glucaric acid. For instance, biochemists can engineer enzymes and microbial strains for efficient glucose conversion, while synthetic chemists can design novel catalysts to convert biomass-derived intermediates into D-glucaric acid. nih.govpsu.edu This interdisciplinary approach can lead to hybrid chemo-enzymatic processes that combine the high selectivity of enzymes with the robustness of chemical catalysts.

The collaboration between polymer science and biochemistry is also crucial. Polymer scientists can define the desired properties of a biopolymer, such as strength, flexibility, and biodegradability. Biochemists can then attempt to produce D-glucaric acid derivatives through metabolic engineering that can serve as ideal monomers for these polymers. This "biology by design" approach, informed by the needs of polymer science, can lead to the creation of novel biomaterials with tailored functionalities.

Ultimately, a holistic approach that considers the entire lifecycle of this compound-based products will be the most impactful. This involves biochemists developing sustainable production methods, synthetic chemists devising efficient conversion and polymerization processes, and polymer scientists designing materials that are not only functional but also readily biodegradable, contributing to a circular economy.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for diammonium D-glucarate, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves neutralizing D-glucaric acid with ammonium hydroxide under controlled pH (6.5–7.5) and temperature (25–40°C). Yield optimization requires monitoring stoichiometric ratios (e.g., 1:2 molar ratio of acid to ammonium) and purification via recrystallization or ion-exchange chromatography . Comparative studies suggest microwave-assisted synthesis reduces reaction time by 30% compared to conventional methods .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity?

- Methodological Answer:

- FT-IR: Confirms ammonium (NH₄⁺) peaks at ~3150 cm⁻¹ and carboxylate (COO⁻) stretches at 1600–1400 cm⁻¹.

- ¹H/¹³C NMR: Identifies glucarate backbone signals (e.g., anomeric protons at δ 4.5–5.5 ppm).

- HPLC: Quantifies purity using a C18 column with UV detection at 210 nm (mobile phase: 0.1% H₃PO₄ in water) .

Q. How does this compound stability vary under different storage conditions?

- Methodological Answer: Stability is pH- and temperature-dependent. At 4°C and pH 7.0 (buffered solution), degradation is <5% over 6 months. Avoid exposure to light or humidity, which accelerates ammonium dissociation. Use lyophilization for long-term storage .

Q. What are the primary biological roles of this compound in metabolic pathways?

- Methodological Answer: Acts as a glucuronidation inhibitor by competitively binding β-glucuronidase, altering detoxification pathways. In vitro assays (e.g., liver microsomes) quantify inhibition kinetics (IC₅₀ ~15 μM) .

Advanced Research Questions

Q. How can computational methods (e.g., QM/MM) elucidate enzyme-substrate interactions involving this compound?

- Methodological Answer: QM/MM simulations identify rate-limiting steps in enzymatic reactions. For β-glucuronidase, proton abstraction (TS1: 12.9 kcal/mol) and transition-state stabilization (TS2: 15.1 kcal/mol) are critical. Validate with kinetic isotope effects (KIEs) and mutagenesis studies .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Systematic comparison of assay conditions (e.g., cell lines, pH, cofactors) is essential. For example, discrepancies in IC₅₀ values may arise from differences in microsome preparation or substrate concentrations. Replicate studies using standardized protocols (e.g., FDA guidelines for in vitro assays) .

Q. What experimental design strategies optimize this compound’s efficacy in cell culture studies?

- Methodological Answer: Use factorial designs to test variables:

Q. What advanced analytical methods differentiate this compound from structurally similar ammonium salts?

- Methodological Answer: High-resolution mass spectrometry (HRMS) with ESI+ mode distinguishes molecular ions ([M+H]⁺ m/z 213.08). Pair with ion-mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .

Q. How do molecular dynamics (MD) simulations predict this compound’s solvation behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.